molecular formula C11H17N3O B6035069 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

カタログ番号 B6035069
分子量: 207.27 g/mol
InChIキー: KAFSCBQLGNQSIH-ZROIWOOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was first synthesized by scientists at the University of California in 2008, and since then, it has been used in numerous scientific studies to investigate its potential as a therapeutic agent.

作用機序

3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 works by binding to the switch regions of Rho GTPases, which are critical for their activation. By binding to these regions, 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 prevents the activation of Rho GTPases and inhibits their downstream signaling pathways. This ultimately leads to the inhibition of cell growth, migration, and invasion.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is involved in the regulation of cell growth and proliferation. 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.

実験室実験の利点と制限

One of the advantages of using 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and use in experiments. It has also been extensively studied, which means that there is a significant amount of data available on its mechanism of action and potential therapeutic applications.
However, one of the limitations of using 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 is that it is not highly selective for Rho GTPases. It has been shown to inhibit the activity of other proteins, such as PDGFR and Akt, which can make it difficult to interpret the results of experiments.

将来の方向性

There are several potential future directions for research on 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864. One area of focus could be on developing more selective inhibitors of Rho GTPases that do not inhibit the activity of other proteins. Another area of focus could be on investigating the potential of 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 as a therapeutic agent in other diseases, such as neurodegenerative disorders or cardiovascular disease. Finally, further research could be done to investigate the potential of 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 in combination with other therapeutic agents, such as chemotherapy or radiation therapy, for the treatment of cancer.

合成法

The synthesis of 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 involves a multi-step process that begins with the reaction of 2-methyl-2-nitropropane with 2-bromoethylamine hydrobromide. The resulting product is then treated with sodium methoxide to form the corresponding oxime. The final step involves the reduction of the oxime to the desired product, 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864.

科学的研究の応用

3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of Rho GTPases, which are proteins that are involved in the regulation of cell growth, migration, and invasion. By inhibiting the activity of these proteins, 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

特性

IUPAC Name

(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-4-7-10-8(13-12-7)5-11(2,3)6-9(10)14-15/h15H,4-6H2,1-3H3,(H,12,13)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFSCBQLGNQSIH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC2=C1C(=NO)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC2=C1/C(=N\O)/CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。